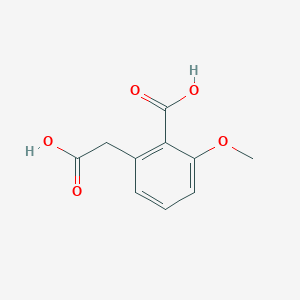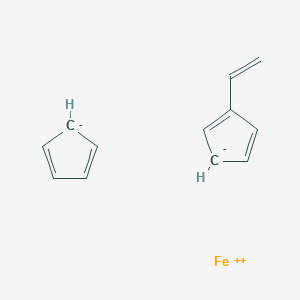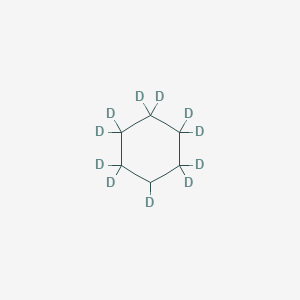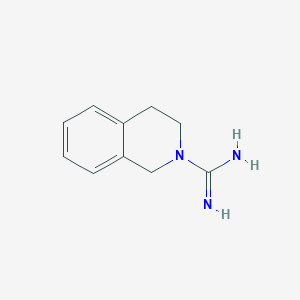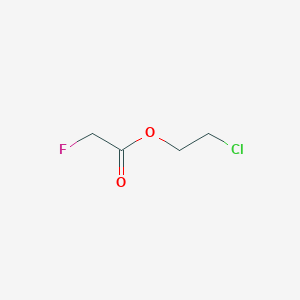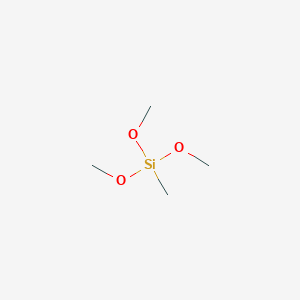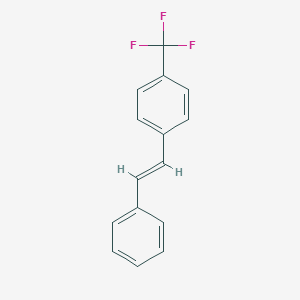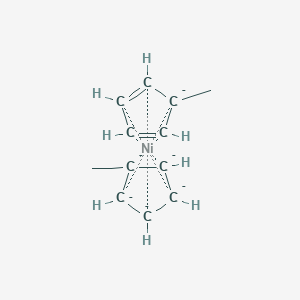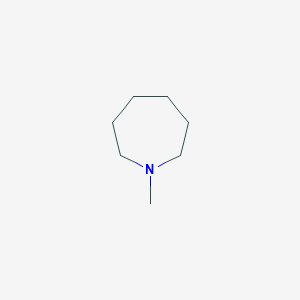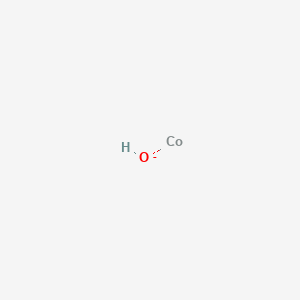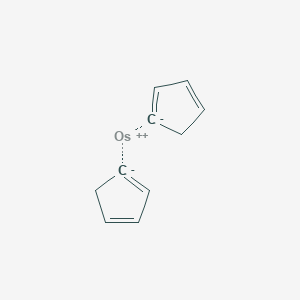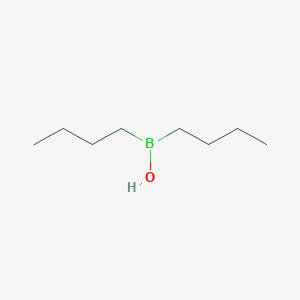
Dibutylborinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutylborinic acid (DBB) is an organoboron compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a Lewis acid that can be used as a catalyst in organic synthesis and as a fluorescent probe in biochemical and physiological studies.
作用機序
Dibutylborinic acid is a Lewis acid that can coordinate with electron-rich species such as nucleophiles. In organic synthesis reactions, Dibutylborinic acid can activate the electrophile by forming a complex with it, making it more reactive towards the nucleophile. In biochemical and physiological studies, Dibutylborinic acid can bind to amino acids and peptides through coordination with the lone pair of electrons on the nitrogen or oxygen atom. This binding changes the electronic environment of Dibutylborinic acid, resulting in a change in fluorescence intensity.
生化学的および生理学的効果
Dibutylborinic acid has been shown to have low toxicity in vitro and in vivo. It has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. Dibutylborinic acid can also be used to selectively label amino acids and peptides, allowing for their detection and quantification.
実験室実験の利点と制限
Dibutylborinic acid has several advantages as a catalyst and fluorescent probe. It is easy to synthesize, has low toxicity, and can be used in a wide range of organic synthesis reactions and biochemical and physiological studies. However, Dibutylborinic acid has some limitations as well. It is sensitive to pH and temperature changes, and its fluorescence intensity can be affected by the presence of other molecules in the sample.
将来の方向性
There are several future directions for the use of Dibutylborinic acid in scientific research. One direction is the development of new synthetic routes for Dibutylborinic acid that are more efficient and environmentally friendly. Another direction is the application of Dibutylborinic acid in the study of protein-ligand interactions and drug discovery. Dibutylborinic acid can also be used in the development of new fluorescent probes for imaging biological systems. Finally, the use of Dibutylborinic acid in the study of cellular signaling pathways and disease mechanisms is an area of ongoing research.
Conclusion:
Dibutylborinic acid is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations for lab experiments, and future directions have been discussed in this paper. Further research on Dibutylborinic acid is needed to fully understand its potential and limitations in scientific research.
合成法
Dibutylborinic acid can be synthesized by the reaction of dibutylboron trifluoromethanesulfonate and water. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that is soluble in polar solvents such as water and ethanol.
科学的研究の応用
Dibutylborinic acid has been used as a catalyst in organic synthesis reactions such as the Diels-Alder reaction, aldol reaction, and Michael addition. It has also been used as a fluorescent probe in biochemical and physiological studies. Dibutylborinic acid can bind to amino acids and peptides, and its fluorescence intensity changes upon binding. This property has been used to study protein-protein interactions and enzyme activity.
特性
CAS番号 |
1189-31-7 |
|---|---|
製品名 |
Dibutylborinic acid |
分子式 |
C8H19BO |
分子量 |
142.05 g/mol |
IUPAC名 |
dibutylborinic acid |
InChI |
InChI=1S/C8H19BO/c1-3-5-7-9(10)8-6-4-2/h10H,3-8H2,1-2H3 |
InChIキー |
WUIZKPVTTNNYHE-UHFFFAOYSA-N |
SMILES |
B(CCCC)(CCCC)O |
正規SMILES |
B(CCCC)(CCCC)O |
同義語 |
Dibutylborinic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




